molecular formula C6H4ClN3S B6619316 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-13-7

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No. B6619316
CAS RN: 13316-13-7
M. Wt: 185.64 g/mol
InChI Key: RQLRQLRJVGGLEX-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family of compounds. It is a colorless solid with a molecular weight of 222.59 g/mol. This compound has a wide range of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Sayed, Shamroukh, and Rashad (2006) explored the synthesis of pyrimidine derivatives, including thiazolo[3,2-a]pyrimidines, which showed promising antimicrobial activity. This work is foundational in understanding the chemical properties and potential applications of such compounds, including 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine (Sayed, H., Shamroukh, A. H., & Rashad, A. E., 2006).

Anticancer and Pharmaceutical Potentials

Research by Becan et al. (2022) and Singh et al. (2013) indicates the potential of thiazolo[4,5-d]pyrimidine derivatives as anticancer agents. These studies provide insights into the pharmaceutical applications of compounds like 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine in developing new therapeutic options for cancer treatment (Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I., 2022); (Singh, B., Guru, S., Kour, S., Jain, S. K., Sharma, R. K., Sharma, P., Singh, S. K., Bhushan, S., Bharate, S., & Vishwakarma, R., 2013).

Molecular Modelling and Pharmacological Evaluation

Varano et al. (2015) investigated thiazolo[5,4-d]pyrimidine derivatives for their affinity at adenosine receptors, highlighting their potential in drug design and molecular modelling studies. These derivatives showed selective antagonism at human A3 adenosine receptors, suggesting their use in targeted pharmacological applications (Varano, F., Catarzi, D., Squarcialupi, L., Betti, M., Vincenzi, F., Ravani, A., Varani, K., Dal Ben, D., Thomas, A., Volpini, R., & Colotta, V., 2015).

Antibacterial Applications

Etemadi et al. (2016) demonstrated the synthesis and antibacterial evaluation of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine derivatives. These compounds showed potential as antibacterial agents, further expanding the possible applications of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine in the field of antimicrobial research (Etemadi, Y., Shiri, A., Eshghi, H., Akbarzadeh, M., Saadat, K., Mozafari, S., Beyzaei, H., & Moghaddam‐manesh, M., 2016).

properties

IUPAC Name

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-3-4-5(11-2-8-4)10-6(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLRQLRJVGGLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Reactant of Route 2
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Reactant of Route 3
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Reactant of Route 4
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Reactant of Route 5
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Reactant of Route 6
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

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